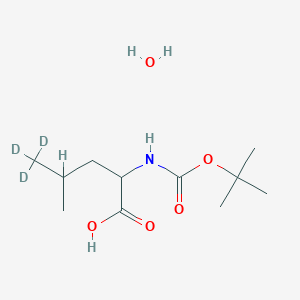

L-Leucine-d3-N-t-BOC H2O (methyl-d3)

Description

Significance of L-Leucine as a Branched-Chain Amino Acid (BCAA) in Biological Systems

L-leucine is one of three essential branched-chain amino acids (BCAAs), alongside L-isoleucine and L-valine. lumiprobe.com As an essential amino acid, the human body cannot synthesize L-leucine; it must be obtained from dietary sources. nbinno.com It plays a critical role in numerous physiological processes, most notably as a key regulator of muscle protein synthesis. nbinno.com L-leucine activates the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth and proliferation. springernature.com

Beyond its role in building muscle, L-leucine is involved in metabolic regulation, energy production, and maintaining the body's nitrogen balance. sigmaaldrich.com Its unique metabolic pathway, primarily occurring in muscle tissue rather than the liver, underscores its importance in both health and disease, making it a focal point of research in nutrition, aging, and metabolic disorders. lumiprobe.comnbinno.com

Role of Deuterium (B1214612) Incorporation in L-Leucine for Specialized Research Applications

Incorporating deuterium into L-leucine creates a "heavy" version of the amino acid that can be used as a tracer in metabolic research and as an internal standard for quantitative analysis. lumiprobe.commedchemexpress.com When introduced into cells or organisms, deuterated L-leucine behaves almost identically to its natural counterpart, allowing it to be integrated into proteins and metabolic pathways without disrupting normal biological functions. lumiprobe.com

The primary advantage of using deuterium-labeled L-leucine, such as L-Leucine-d3, is its application in quantitative mass spectrometry. lumiprobe.com In techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), cells are grown in media containing either the "light" (normal) or "heavy" (deuterated) L-leucine. fishersci.com By combining samples from both conditions and analyzing them with a mass spectrometer, researchers can precisely quantify differences in protein abundance between the two cell populations. fishersci.com This approach provides invaluable insights into how cells respond to various stimuli, drugs, or disease states. eurisotop.com Furthermore, deuterated amino acids serve as ideal internal standards in metabolomics to correct for variability during sample preparation and analysis, ensuring high accuracy and reproducibility. waters.com

Overview of L-Leucine-d3-N-t-BOC H2O (methyl-d3) as a Key Research Reagent

L-Leucine-d3-N-t-BOC H2O (methyl-d3) is a specialized, protected form of deuterated L-leucine. In this compound, three hydrogen atoms on the methyl group of the leucine (B10760876) side chain are replaced with deuterium atoms. researchgate.net Additionally, the amino group is protected by a tert-butoxycarbonyl (Boc) group. peptide.comlibretexts.org This Boc protecting group is crucial for its primary application in solid-phase peptide synthesis (SPPS). nih.govpeptide.com

The Boc group prevents the amino group of the leucine molecule from reacting out of turn, allowing for the controlled, sequential addition of amino acids to build a specific peptide chain. libretexts.org Once the desired peptide is synthesized, the Boc group can be easily removed with a mild acid treatment. peptide.com

Therefore, L-Leucine-d3-N-t-BOC H2O (methyl-d3) serves two critical functions in research:

Peptide Synthesis: It acts as a building block for creating custom peptides that contain a stable isotope label at a specific leucine residue. These labeled peptides are invaluable tools for protein structure analysis, enzyme mechanism studies, and as standards in quantitative proteomics. isotope.comnbinno.com

Internal Standard: It is used as a highly reliable internal standard for the accurate quantification of L-leucine or related metabolites in complex biological samples using techniques like liquid chromatography-mass spectrometry (LC-MS). sigmaaldrich.comwaters.com

The combination of a stable isotope label and a protecting group makes L-Leucine-d3-N-t-BOC H2O (methyl-d3) a versatile and indispensable reagent for researchers pushing the boundaries of biochemistry, drug discovery, and molecular biology. nbinno.com

Data Tables

Table 1: Chemical Properties of L-Leucine-d3-N-t-BOC H2O (methyl-d3)

| Property | Value |

|---|---|

| IUPAC Name | (2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate |

| Molecular Formula | C₁₁H₁₈D₃NO₄ · H₂O |

| Molecular Weight | 252.32 g/mol |

| CAS Number | 203645-42-5 |

| Isotopic Enrichment | ≥98 atom % D |

| Synonyms | N-(tert-Butoxycarbonyl)-L-leucine-5,5,5-D3 Hydrate, Boc-L-leucine-d3 H₂O, Boc-Leu-d3-OH H₂O |

Table 2: Comparison of Unlabeled and Labeled Leucine Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|

| L-Leucine | C₆H₁₃NO₂ | 131.17 | Natural essential amino acid. nih.gov |

| L-Leucine-d3 (methyl-d3) | C₆H₁₀D₃NO₂ | 134.19 | Stable isotope-labeled for tracer studies and as an internal standard. nih.gov |

| L-Leucine-d3-N-t-BOC H₂O (methyl-d3) | C₁₁H₁₈D₃NO₄ · H₂O | 252.32 | Labeled and N-protected for use in peptide synthesis and as a quantitative standard. isotope.comlgcstandards.com |

Structure

2D Structure

Properties

IUPAC Name |

5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/i1D3; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URQQEIOTRWJXBA-NIIDSAIPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of L Leucine D3 N T Boc H2o Methyl D3

Strategies for Deuterated Amino Acid Synthesis

The introduction of deuterium (B1214612) into amino acids can be broadly categorized into two main approaches: de novo synthesis from deuterated precursors and direct hydrogen/deuterium (H/D) exchange reactions on the amino acid scaffold. Each strategy offers distinct advantages and challenges concerning selectivity, efficiency, and the commercial availability of starting materials.

De Novo Synthetic Routes from Deuterated Precursors

De novo synthesis involves constructing the target amino acid from smaller, isotopically enriched building blocks. mdpi.comnih.gov This bottom-up approach provides precise control over the location of the deuterium labels. For the synthesis of L-Leucine-d3 (methyl-d3), a plausible route would involve the use of a deuterated isobutyl precursor.

One such approach could utilize a stereoselective alkylation of a chiral glycine (B1666218) enolate equivalent with a deuterated isobutyl halide. Alternatively, asymmetric Strecker or amination reactions of a deuterated α-keto acid can be employed to establish the desired stereochemistry at the α-carbon. While offering high isotopic purity and positional control, de novo syntheses are often multi-step processes that can be lengthy and require the synthesis of specific deuterated starting materials, which may not be commercially available. mdpi.com

A reported synthesis of L-leucine selectively labeled in a diastereotopic methyl group involved the diastereoselective conjugate addition of a labeled organocopper reagent to a crotonate attached to a chiral sultam. rsc.org This method achieved greater than 98% diastereomeric excess at the C-4 position. rsc.org Another strategy involves the acylation of an isopropyl oxazolidinone with deuterated propionyl chloride, followed by stereoselective methylation. researchgate.net

Hydrogen/Deuterium (H/D) Exchange Reactions for Amino Acid Deuteration

Direct H/D exchange reactions offer a more convergent and often more efficient alternative to de novo synthesis. mdpi.com These methods involve the direct replacement of hydrogen atoms with deuterium from a deuterium source, typically deuterium oxide (D₂O). mdpi.com The exchange can be facilitated by various catalysts, including enzymes, metals, and organocatalysts. wikipedia.org

Biocatalysis has emerged as a powerful tool for the stereoselective deuteration of L-amino acids due to the high specificity of enzymes. nih.govnih.gov Pyridoxal 5'-phosphate (PLP)-dependent enzymes, in particular, have demonstrated significant utility in this area. nih.govnih.gov

One notable example is the use of a PLP-dependent Mannich cyclase, LolT, which can catalyze the α-deuteration of a wide range of L-amino acids with exquisite site- and stereoselectivity. nih.govnih.govchemistryviews.org This enzymatic approach allows for complete deuteration at the α-position within minutes for many amino acids. nih.govnih.gov Another dual-protein catalytic system, involving an aminotransferase (DsaD) and a partner protein (DsaE), has been shown to catalyze H/D exchange at both the Cα and Cβ positions of amino acids. nih.govwisc.edu Interestingly, in the absence of DsaE, DsaD exclusively catalyzes Cα-deuteration. nih.govwisc.edu For L-Leucine, treatment with DsaD in D₂O resulted in the formation of Cα-deuterated L-Leu-2-d with 95% deuterium incorporation and greater than 99% enantiomeric excess. nih.govwisc.edu A subsequent two-step biocatalytic sequence using both DsaD and DsaE can produce Cα/Cβ-deuterated L-Leu-2,3,3-d₃. nih.gov

| Enzyme System | Substrate | Deuteration Position | Deuterium Incorporation | Enantiomeric Excess (ee) |

| LolT (PLP-dependent Mannich cyclase) | Various L-amino acids | α-position | Complete | High |

| DsaD | L-Leucine | α-position | 95% | >99% |

| DsaD/DsaE | L-Leucine | α and β-positions | High | >99% |

Transition metal catalysts, such as palladium, platinum, and rhodium, are effective in facilitating H/D exchange reactions. researchgate.net These reactions are often performed under hydrothermal conditions with D₂O as the deuterium source. mdpi.com For instance, a palladium-catalyzed method has been developed for the β-deuteration of N-protected amino amides, which can then be converted to β-deuterated amino acids. researchgate.netornl.gov

Organocatalytic methods provide a metal-free alternative for H/D exchange. A binary catalysis system using benzaldehyde (B42025) and cesium carbonate (Cs₂CO₃) in D₂O has been shown to efficiently facilitate H/D exchange at the α-position of free amino acids without the need for protecting groups. nih.gov This method is compatible with a wide range of natural and non-natural α-amino acids. nih.gov The reaction proceeds through the formation of a Schiff base intermediate, which enhances the acidity of the α-proton, thereby facilitating its exchange with deuterium. mdpi.com

| Catalyst Type | Example Catalyst/System | Deuteration Position | Key Features |

| Metal-Catalyzed | Palladium (Pd) | β-position (on N-protected amino amides) | Requires subsequent deprotection |

| Organocatalytic | Benzaldehyde/Cs₂CO₃ | α-position | Metal-free, no protecting groups required |

A visible-light-enabled, photocatalyst-free conjugate addition of 4-acyl-1,4-dihydropyridines to dehydroamino acids offers a mild and efficient method for synthesizing deuterated unnatural α-amino acids. organic-chemistry.orgnih.govfigshare.com This approach allows for the incorporation of deuterium at the α-position by quenching an intermediate anion with D₂O, achieving high deuterium incorporation (e.g., 96% in a model reaction). organic-chemistry.orgresearchgate.net The reaction can also be applied to the late-stage modification of peptides. organic-chemistry.org

Specific Synthesis of N-Protected Deuterated L-Leucine Derivatives

The synthesis of L-Leucine-d3-N-t-BOC H2O (methyl-d3) requires a strategy that specifically introduces deuterium into one of the methyl groups of the isobutyl side chain, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.

A plausible synthetic route would begin with a de novo approach to introduce the deuterated methyl group with high stereocontrol. This could be achieved by utilizing a chiral auxiliary, such as an Evans oxazolidinone, to direct the stereoselective methylation of a deuterated precursor. researchgate.net For instance, the synthesis of "locally" deuterated ¹³CH₃-methyl leucine (B10760876) has been reported, achieving 94% stereoselectivity. researchgate.netresearchgate.net This methodology can be adapted for the introduction of a CD₃ group.

Once the deuterated L-leucine is synthesized, the N-t-BOC protecting group can be introduced under standard conditions. A common method involves the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base, such as sodium hydroxide (B78521) or triethylamine (B128534), in a suitable solvent system like a mixture of water and dioxane or tetrahydrofuran.

Leucine derivatives bearing common N-protecting groups, including Boc, have been shown to be compatible with various synthetic manipulations, including dehydrogenation reactions. nih.gov The final step would involve purification of the N-Boc protected deuterated L-leucine, followed by hydration to yield L-Leucine-d3-N-t-BOC H₂O (methyl-d3).

Introduction of the N-tert-Butoxycarbonyl (N-t-BOC) Protecting Group

The N-tert-butoxycarbonyl group, commonly abbreviated as the N-t-BOC or Boc group, is one of the most widely utilized amine protecting groups in organic synthesis, particularly in peptide chemistry. fishersci.co.ukmychemblog.comechemi.com Its primary function is to temporarily block the reactivity of the amine group on an amino acid, such as L-leucine, to prevent it from participating in unwanted side reactions during subsequent synthetic steps. mychemblog.comwikipedia.org This strategy allows for selective reactions to occur at other functional groups within the molecule. wikipedia.org

The introduction of the Boc group is typically achieved through a nucleophilic acyl substitution reaction between the primary amine of the amino acid and di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride. wikipedia.orgtandfonline.comjk-sci.com This reaction is generally performed under mild conditions, proceeds with high yields, and is favored for its clean reaction profile, where the by-products are typically tert-butanol (B103910) and carbon dioxide. jk-sci.com The stability of the resulting N-Boc protected amine is a key feature; it is robust against most nucleophiles and bases, ensuring its integrity throughout various reaction conditions. wikipedia.org However, the Boc group is intentionally designed to be labile under moderately strong acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid), allowing for its clean removal once its protective role is no longer needed. fishersci.co.ukwikipedia.orgwikipedia.org

The reaction conditions for Boc protection are flexible and can be adapted to the specific substrate. fishersci.co.uk The process is commonly carried out in the presence of a base in various solvents. fishersci.co.ukwikipedia.org The choice of base and solvent system is crucial for optimizing the reaction's efficiency.

| Reagent | Base | Solvent System | Temperature |

|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate (NaHCO₃) | Dioxane/Water, Chloroform/Water (biphasic) | Room Temperature to Reflux |

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide (NaOH) | Tetrahydrofuran (THF)/Water | 0°C to Room Temperature |

| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Methanol (MeOH), Dichloromethane (DCM) | 0°C to Room Temperature |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (B28879) (DMAP) | Acetonitrile (ACN), Dichloromethane (DCM) | Room Temperature |

Site-Specific Deuteration at the Methyl Group (e.g., 5,5,5-d3)

Site-specific isotopic labeling of molecules like L-leucine with deuterium (D) is a critical technique for a variety of applications, including mechanistic studies in enzymology and as internal standards for quantitative analysis by mass spectrometry. mdpi.comclearsynth.commedchemexpress.com The synthesis of L-Leucine-d3, specifically deuterated at one of the terminal methyl groups (the C-5 position), requires a multi-step chemical synthesis rather than simple hydrogen-deuterium exchange. mdpi.comrsc.org Direct exchange methods, for instance using deuterium oxide (D₂O), often lack site-specificity and can lead to racemization at the chiral center or incomplete deuteration at less acidic C-H bonds, such as those in a methyl group. mdpi.com

A robust strategy for preparing L-leucine-5,5,5-d3 involves the construction of the deuterated isobutyl side chain first, followed by its incorporation into the amino acid framework. rsc.orgnih.gov One effective synthetic route starts with a deuterated precursor, such as trideuteromethyl iodide (CD₃I), which serves as the source of the labeled methyl group. nih.govnih.gov This approach ensures the precise and exclusive placement of the three deuterium atoms at the desired position.

A representative synthetic pathway might involve the following key transformations:

Chiral Auxiliary Chemistry : An Evans' chiral auxiliary can be used to stereoselectively build the carbon skeleton. The auxiliary is first acylated, and then an alkylation reaction is performed using a deuterated reagent like CD₃I. This method allows for high stereocontrol in establishing the chiral center at C-4 of the leucine side chain. nih.govresearchgate.netresearchgate.net

Precursor Synthesis : The chiral auxiliary directs the diastereoselective introduction of the CD₃ group, leading to an intermediate that contains the correctly configured and labeled side chain. rsc.org

Final Assembly : The chiral auxiliary is subsequently cleaved, and the resulting fragment is converted into the final L-leucine-d3 structure through established methods of amino acid synthesis, such as the reductive amination of a corresponding α-keto acid. rsc.org

This type of multi-step, precursor-based synthesis is essential for producing L-leucine with high isotopic enrichment (>99 atom % D) and complete stereochemical and regiochemical fidelity. rsc.orgsigmaaldrich.com

Optimization of Reaction Conditions for Yield and Isotopic Purity

The successful synthesis of L-Leucine-d3-N-t-BOC H₂O (methyl-d3) hinges on the careful optimization of reaction conditions at each synthetic step to maximize both the chemical yield and the isotopic purity.

For the N-t-BOC protection step , the goal is to achieve a quantitative conversion of L-leucine-d3 to its Boc-protected form. Key parameters to optimize include:

Stoichiometry : Using a slight excess (e.g., 1.1 to 1.5 equivalents) of di-tert-butyl dicarbonate can help drive the reaction to completion. chemicalbook.com

Base Selection : The choice of base is critical. Inorganic bases like sodium bicarbonate are mild and effective in aqueous systems, while organic bases like triethylamine are suitable for anhydrous conditions. fishersci.co.ukchemicalbook.com For less reactive amines, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction. wikipedia.org

Solvent and Temperature : The solvent must be chosen to ensure the solubility of the starting materials. Mixed aqueous-organic systems (e.g., dioxane-water or THF-water) are common. fishersci.co.uk Reactions are often run at room temperature to minimize side reactions, although gentle heating may be required in some cases. fishersci.co.ukwikipedia.org

For the site-specific deuteration steps , optimization is focused on maximizing the incorporation of deuterium while preserving the chemical integrity of the molecule.

Deuterated Reagent Purity : The isotopic purity of the final product is directly dependent on the purity of the deuterium source (e.g., CD₃I). Using reagents with the highest available isotopic enrichment is crucial.

Throughout the synthesis, purification methods such as crystallization or chromatography at each stage are vital for removing impurities and ensuring that the substrate for the subsequent step is of high quality, which ultimately contributes to a higher yield and purity of the final product.

Analytical Verification of Synthetic Products

A rigorous analytical workflow is essential to confirm the identity, chemical purity, and isotopic enrichment of the final L-Leucine-d3-N-t-BOC H₂O (methyl-d3) product. rsc.org A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for structural elucidation and verifying the position of the deuterium label. studymind.co.uk

Deuterium NMR (²H NMR) : This experiment directly observes the deuterium nuclei. A signal in the ²H NMR spectrum at the chemical shift corresponding to the methyl position confirms the presence and location of the deuterium label. youtube.com This method is also useful for quantifying the degree of deuteration. spectralservice.de

Carbon-13 NMR (¹³C NMR) : The carbon atom attached to the deuterium atoms (C-5) will exhibit a characteristic triplet splitting pattern (due to C-D coupling) and an upfield isotope shift compared to its non-deuterated counterpart, further confirming the site of labeling. cdnsciencepub.com

Mass Spectrometry (MS) is the primary method for determining the isotopic purity and confirming the molecular weight.

High-Resolution Mass Spectrometry (HR-MS) provides a precise mass measurement of the molecular ion. The mass of the deuterated product will be approximately 3.0188 daltons (3 x 1.00627 u, the mass difference between D and H) greater than the corresponding non-deuterated compound. rsc.org This mass shift confirms the incorporation of three deuterium atoms. The relative intensities of the signals for the unlabeled (M), singly (M+1), doubly (M+2), and triply (M+3) labeled species are used to calculate the isotopic enrichment with high accuracy. rsc.org

High-Performance Liquid Chromatography (HPLC) is used to assess the chemical purity of the compound.

A reversed-phase HPLC method can separate the final product from any unreacted starting materials or synthetic by-products. The purity is determined by integrating the area of the product peak relative to all other peaks. researchgate.net

Chiral HPLC can be employed to verify the enantiomeric purity, ensuring that the final product is the desired L-isomer and that no racemization has occurred during the synthesis.

| Technique | Information Provided |

|---|---|

| ¹H NMR | Confirms chemical structure and disappearance of methyl proton signal. |

| ²H NMR | Directly detects the deuterium signal, confirming its presence and location. |

| ¹³C NMR | Shows C-D coupling and isotopic shifts, confirming the site of labeling. |

| Mass Spectrometry (MS) | Confirms molecular weight and determines isotopic enrichment/purity. |

| HPLC | Determines chemical purity by separating the product from impurities. |

| Chiral HPLC | Verifies enantiomeric purity (L-isomer). |

Advanced Spectroscopic and Analytical Applications of L Leucine D3 N T Boc H2o Methyl D3

Applications in Quantitative Mass Spectrometry (MS)

Quantitative mass spectrometry is a powerful analytical technique used to determine the amount of specific molecules in a sample. L-Leucine-d3-N-t-BOC H2O (methyl-d3) plays a crucial role in enhancing the accuracy and reliability of these measurements.

Development of Quantitative Proteomics Workflows.nih.govnih.gov

Quantitative proteomics aims to measure the abundance of proteins in a biological sample. Stable isotope labeling has become a cornerstone of accurate protein quantification by mass spectrometry. oup.com

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used metabolic labeling strategy for quantitative proteomics. longdom.orgthermofisher.com In a typical SILAC experiment, two populations of cells are cultured in media that are identical except for the isotopic form of a specific amino acid. longdom.org One population is grown in "light" medium containing the natural, unlabeled amino acid (e.g., L-leucine), while the other is grown in "heavy" medium containing a stable isotope-labeled version of the same amino acid, such as L-leucine-d3. longdom.orglongdom.org

Over several cell divisions, the "heavy" amino acid is incorporated into all newly synthesized proteins. elsevierpure.com The two cell populations can then be combined, and the proteins extracted, digested into peptides, and analyzed by mass spectrometry. longdom.org Because the "heavy" and "light" peptides are chemically identical, they co-elute during liquid chromatography and are detected simultaneously by the mass spectrometer. They are, however, distinguishable by their mass difference. The ratio of the signal intensities of the heavy and light peptide pairs directly corresponds to the relative abundance of the protein in the two cell populations. longdom.org

L-leucine-d3 is particularly advantageous for SILAC for several reasons:

Effective Discrimination: The deuterium (B1214612) labeling allows for clear differentiation between isoleucine and leucine (B10760876), which can be challenging with other labeled amino acids. longdom.org

Reduced Quantitation Errors: Mixing the labeled and unlabeled cells at an early stage minimizes errors that can be introduced during subsequent sample preparation steps like fractionation and purification. longdom.org

High Labeling Efficiency: Mammalian cell lines readily incorporate L-leucine-d3, leading to high labeling efficiency and straightforward quantification. longdom.org

A study by Liang et al. demonstrated the use of deuterated-leucine (Leu-d3) labeling in a SILAC-immunoprecipitation (IP) approach to identify specific binding partners of the 14-3-3β protein in different liver cell lines. longdom.org The researchers were able to quantify the relative binding levels of associated proteins by tracking the pairs of Leu-d3 labeled and unlabeled peptides in the mass spectra. longdom.org

Beyond relative quantification with SILAC, stable isotope-labeled compounds like L-leucine-d3 are essential for absolute protein quantification. oup.comnih.gov In this approach, a known quantity of a stable isotope-labeled synthetic peptide (an analogue of a peptide from the target protein) is added to the sample. nih.goviupac.org This labeled peptide serves as an internal standard. nih.gov By comparing the mass spectrometry signal of the endogenous "light" peptide to the "heavy" internal standard, the absolute amount of the target protein in the original sample can be determined. nih.govacs.org This method, often referred to as Absolute Quantification (AQUA), provides highly accurate measurements. iupac.org

The use of full-length stable isotope-labeled proteins as internal standards offers further advantages, as they can account for variations in protein extraction and digestion efficiency. nih.gov

Utilization as Internal Standards for Metabolite and Amino Acid Quantification.sigmaaldrich.comresearchgate.net

Deuterated compounds are widely used as internal standards in quantitative analysis to correct for variability during sample preparation and analysis. sigmaaldrich.comlcms.czscispace.com L-leucine-d3, once deprotected, serves as an excellent internal standard for the quantification of endogenous leucine and other amino acids in various biological samples.

The development of robust and accurate analytical methods using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) is critical for metabolomics and clinical diagnostics. lcms.cznih.gov

In LC-MS/MS , the use of a stable isotope-labeled internal standard like L-leucine-d3 is considered best practice. researchgate.net Ideally, the internal standard should co-elute with the analyte to experience the same matrix effects, which can suppress or enhance the ionization efficiency. scispace.commyadlm.org Because deuterated standards have nearly identical physicochemical properties to their unlabeled counterparts, they are ideal for this purpose. scispace.com However, slight differences in retention time can sometimes occur, which must be considered during method development. scispace.comresearchgate.net

For GC-MS analysis, amino acids are typically not volatile enough and require chemical derivatization prior to analysis. nih.govsigmaaldrich.comthermofisher.com A common derivatization procedure involves converting the amino acids to their N-heptafluorobutyryl isobutyl ester derivatives. nih.gov A study by Schweer et al. described a GC/MS/MS method for measuring low levels of [5,5,5-2H3]-L-leucine in plasma and lipoprotein hydrolysates, demonstrating the high selectivity and sensitivity of this approach. nih.gov The calibration curves were linear over a wide range, and the method had a low limit of quantification. nih.gov

| Analytical Technique | Derivatization Method | Key Advantages |

| LC-MS/MS | Often not required | High specificity and sensitivity, co-elution of internal standard corrects for matrix effects. scispace.commyadlm.org |

| GC-MS | Silylation (e.g., with MTBSTFA) or esterification/acylation | Makes amino acids volatile, allows for separation of isomers, provides characteristic fragmentation patterns for identification. sigmaaldrich.comthermofisher.comnih.gov |

Analyzing metabolites in complex biological matrices such as plasma, urine, and tissue extracts presents significant challenges due to the presence of numerous other compounds that can interfere with the analysis. myadlm.org This "matrix effect" can lead to inaccurate quantification. myadlm.org

The use of a deuterated internal standard like L-leucine-d3 is crucial for mitigating these matrix effects. lcms.cz Because the internal standard is added to the sample at an early stage of preparation, it experiences the same losses and ionization suppression or enhancement as the endogenous analyte. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be effectively normalized, leading to more accurate and precise quantification. lcms.cz

For example, a study on the quantification of pesticides in different cannabis matrices demonstrated that the use of deuterated analogues as internal standards resolved issues of quantitative accuracy caused by matrix effects. lcms.cz While stable isotope-labeled internal standards are generally preferred, it is important to validate their performance during method development to ensure they behave identically to the analyte in the specific matrix being studied. scispace.commyadlm.org

Stable Isotope Tracer Studies for Metabolic Investigations

Stable isotope labeling is a foundational technique for quantitatively tracking the metabolic fate of molecules in vivo without the complications of radioactivity. nih.gov L-leucine-d3 is frequently used in these studies, where it is introduced into a biological system, and its incorporation into various metabolites and proteins is monitored, typically by mass spectrometry. medchemexpress.comlongdom.org This approach provides precise measurements of metabolic flux, turnover rates, and the dynamics of biochemical pathways.

The metabolism of lipoproteins—complex particles that transport lipids such as cholesterol and triglycerides through the bloodstream—is critical to cardiovascular health. Deuterated leucine has proven to be an effective tracer for measuring the synthesis and clearance rates of apolipoproteins, the protein components of lipoprotein particles.

In a key comparative study, researchers administered [5,5,5,-²H₃]leucine (L-leucine-d3) to human subjects to determine the production rates of apolipoprotein B-100 (apoB-100), the primary protein in Very Low-Density Lipoprotein (VLDL) and Low-Density Lipoprotein (LDL), and apolipoprotein A-I (apoA-I), the main protein in High-Density Lipoprotein (HDL). nih.gov The study demonstrated that deuterated leucine provides kinetic data comparable to that obtained with other labeled amino acids, such as valine and lysine (B10760008). nih.gov By monitoring the incorporation of the L-leucine-d3 tracer into these specific apolipoproteins over time, researchers can calculate their absolute production rates, offering insights into the mechanisms of lipid transport and dyslipidemia. nih.gov

Table 1: Apolipoprotein Absolute Production Rates Determined Using L-Leucine-d3 Tracer

This interactive table summarizes findings from a study comparing the use of deuterated leucine, valine, and lysine for measuring lipoprotein kinetics in normolipidemic adult males. nih.gov

| Apolipoprotein | Lipoprotein Fraction | Absolute Production Rate (mg/kg/day) (Mean +/- SDM) |

| ApoB-100 | VLDL | 11.4 +/- 5.8 |

| ApoB-100 | LDL | 8.0 +/- 4.7 |

| ApoA-I | HDL | 9.7 +/- 0.2 |

L-leucine-d3 is instrumental in the field of proteomics for quantifying protein expression and turnover through a method known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). longdom.org In a typical SILAC experiment, one population of cells is grown in a medium containing standard, "light" L-leucine, while another is grown in a medium where the standard leucine is replaced with "heavy" L-leucine-d3. longdom.org

When the cell populations are combined for analysis, the proteins from each are isolated and digested into peptides. Mass spectrometry can then distinguish between the peptides containing light leucine and those containing heavy L-leucine-d3 due to the mass difference of 3 Daltons. longdom.org The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of that protein in the two cell populations. longdom.org This powerful quantitative approach allows for the precise tracking of changes in protein expression in response to various stimuli or disease states, providing a detailed window into cellular amino acid metabolism and protein dynamics. longdom.orglongdom.org

Applications in Nuclear Magnetic Resonance (NMR) Spectroscopy

In the realm of structural biology, L-leucine-d3 is a key component of advanced isotopic labeling strategies designed to overcome the challenges of studying large and complex proteins by NMR spectroscopy. unl.pt The strategic placement of isotopes is crucial for simplifying complex NMR spectra and enhancing signal sensitivity. nih.gov

For large proteins (typically >25 kDa), uniform labeling with ¹³C and ¹⁵N results in overcrowded spectra and rapid signal decay, hindering detailed analysis. unl.pt A powerful alternative is to express the protein in a deuterated medium (D₂O) with deuterated carbon sources, which eliminates most of the protons, thereby sharpening the remaining signals. unl.pt In this highly deuterated environment, specific protonated amino acids or precursors can be added back.

L-leucine, with its methyl groups, is an ideal candidate for this approach. The methyl groups serve as sensitive NMR probes, often located in the hydrophobic core of proteins, making them excellent reporters of molecular structure and dynamics. unl.pt By using precursors like α-ketoisovalerate, it is possible to specifically introduce ¹H/¹³C-labeled leucine (or just its methyl groups) into an otherwise fully deuterated protein. nih.govnih.gov This selective labeling strategy dramatically simplifies the resulting NMR spectra and improves relaxation properties, extending the utility of NMR to macromolecular complexes approaching 1 MDa in size.

Site-specific labeling with L-leucine-d3 or its precursors is a cornerstone technique for improving NMR spectral quality. By introducing ¹H and ¹³C only at the methyl positions of leucine, valine, and isoleucine within a deuterated protein, the resulting spectrum is vastly simplified, showing crosspeaks only for these specific sites. nih.gov This reduction in spectral complexity significantly enhances resolution, allowing researchers to unambiguously assign signals and measure critical distance restraints that define the protein's three-dimensional structure. nih.govmpg.de

This method also boosts sensitivity. In large, deuterated proteins, the isolated ¹H-¹³C methyl groups have favorable relaxation properties, leading to sharper lines and stronger signals. unl.pt This sensitivity gain is crucial for studying high-molecular-weight systems and for detecting subtle interactions that would otherwise be unobservable.

The chemical environment of an atomic nucleus dictates its NMR chemical shift. Because leucine is often found in the core of proteins or at interaction interfaces, its methyl groups are highly sensitive probes of conformational changes and molecular binding events. nih.govresearchgate.net

When a protein undergoes a conformational change, the positions of its leucine side chains may shift, leading to measurable changes in the chemical shifts of their methyl carbons and protons. researchgate.netscilit.com These shifts can be used to map the extent of rotameric averaging and characterize the flexibility of the protein side chain. scilit.com

Furthermore, this sensitivity is exploited in ligand binding studies. As a small molecule or another protein binds, the chemical shifts of leucine residues at or near the binding site will be perturbed. nih.gov By titrating a labeled protein with a ligand and monitoring these chemical shift changes, researchers can identify the binding interface, characterize the induced conformational changes, and determine the binding affinity (dissociation constant, Kd) of the interaction. nih.govdiva-portal.org

Table 2: Summary of L-Leucine-d3 Applications in NMR Spectroscopy

This interactive table outlines the key advantages and outcomes of using deuterated leucine labeling in biomolecular NMR.

| NMR Application | Labeling Strategy | Key Advantage | Scientific Outcome |

| Structural Studies | Selective ¹H,¹³C-leucine labeling in a deuterated protein | Spectral simplification, enhanced resolution | Unambiguous signal assignment, collection of long-range distance restraints for structure determination. mpg.de |

| High MW Systems | Selective protonation of leucine methyl groups | Improved relaxation properties, enhanced sensitivity | Enables the study of large proteins and macromolecular complexes (>100 kDa). unl.pt |

| Dynamics Analysis | Monitoring leucine methyl ¹³C chemical shifts | Sensitivity to local conformation | Quantitative measurement of side-chain flexibility and conformational exchange. researchgate.netscilit.com |

| Ligand Binding | Chemical shift perturbation mapping | Identification of residues at interaction interfaces | Determination of binding sites, characterization of binding-induced conformational changes, and calculation of dissociation constants (Kd). nih.gov |

Biomolecular NMR for Structural and Dynamic Studies of Proteins

Investigation of Protein-Protein Interactions using Deuterated Probes

The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing PPIs at atomic resolution in solution. However, the large size of protein complexes often leads to spectral crowding and signal broadening, complicating analysis. peakproteins.com The use of deuterated probes, prepared from precursors like L-Leucine-d3-N-t-BOC H2O (methyl-d3), offers a strategic solution to overcome these limitations. mdpi.com

Selective deuteration of specific amino acids, such as leucine, provides a sensitive tool for monitoring the chemical environment at the protein interface. mdpi.com By incorporating methyl-deuterated leucine into one protein partner within a complex, the majority of proton signals are eliminated, resulting in a simplified NMR spectrum where only the signals from the isotopically labeled sites are prominent. peakproteins.comresearchgate.net This "isotopic filtering" approach allows researchers to focus on specific regions of a protein.

When a protein containing a deuterated probe interacts with its binding partner, changes in the chemical shifts and relaxation properties of the deuterium or adjacent nuclei can be observed. These changes, known as chemical shift perturbations (CSPs), provide precise information about the residues involved in the binding interface. The dynamics of the interaction can also be probed, revealing conformational changes that occur upon complex formation. mdpi.com

The use of deuterated methyl groups, as would be incorporated from L-Leucine-d3, is particularly advantageous. Methyl groups are abundant in protein cores and at interaction interfaces, serving as excellent reporters of molecular structure and dynamics. Their rotation provides favorable relaxation properties, leading to sharper NMR signals, even in large macromolecular assemblies.

| Advantage | Description | Relevance to L-Leucine-d3 |

|---|---|---|

| Spectral Simplification | Reduces the number of proton signals, minimizing overlap and allowing for easier analysis of complex spectra. peakproteins.com | Incorporation of L-Leucine-d3 eliminates signals from the labeled methyl groups, decluttering the spectrum. |

| Enhanced Sensitivity for Large Complexes | Deuteration reduces dipolar interactions and slows down transverse relaxation rates, leading to sharper signals and improved signal-to-noise ratios for large proteins (>25 kDa). peakproteins.comnih.gov | Allows for the study of high-molecular-weight complexes where leucine residues are at the interaction interface. |

| Site-Specific Information | Provides atomic-level information about the specific residues involved in the interaction interface and any allosteric changes. mdpi.com | Changes in the NMR signal of the deuterated leucine methyl group directly report on its local environment upon binding. |

| Probing Molecular Dynamics | Enables the study of conformational dynamics and flexibility at the binding interface by analyzing relaxation parameters. mdpi.com | The dynamics of the deuterated methyl group can be measured to understand changes in protein motion upon complex formation. |

Solid-State NMR Applications with Deuterated Amino acids

Solid-state NMR (ssNMR) spectroscopy has emerged as an indispensable technique for the high-resolution structural and dynamic analysis of proteins that are not amenable to traditional methods like X-ray crystallography or solution NMR, such as membrane proteins and large protein assemblies. nih.govnih.gov However, ssNMR spectra of fully protonated proteins are often complicated by extensive line broadening due to strong proton-proton dipolar couplings. nih.gov The strategic incorporation of deuterated amino acids, synthesized from precursors like L-Leucine-d3-N-t-BOC H2O (methyl-d3), is a critical strategy for mitigating these challenges. nih.govresearchgate.net

Extensive deuteration, where most non-exchangeable protons are replaced with deuterium, dramatically simplifies ssNMR spectra by reducing the dense network of ¹H-¹H dipolar interactions. researchgate.netnih.gov This "proton dilution" leads to significantly narrower spectral lines and enhanced resolution, which is essential for assigning resonances and determining structural restraints. nih.govox.ac.uk For instance, in Magic Angle Spinning (MAS) ssNMR, deuteration allows for the application of high-resolution proton-detected experiments on larger and more complex proteins than would otherwise be possible. nih.gov

The use of selectively deuterated amino acids provides a powerful means to obtain specific structural information. By incorporating L-Leucine-d3, researchers can measure precise internuclear distances involving the labeled methyl group, aiding in the determination of the protein's three-dimensional fold. researchgate.net Furthermore, deuterium has a much smaller gyromagnetic ratio than protons, which significantly reduces the magnitude of dipolar couplings, making it an excellent probe for studying molecular dynamics over a wide range of timescales. researchgate.net 2H ssNMR can directly probe the orientation and mobility of the C-D bond vector, providing detailed insights into the dynamics of amino acid side chains, which is crucial for understanding protein function.

| Research Focus | Methodology / Experiment | Key Finding | Source |

|---|---|---|---|

| High-Resolution Spectra of Large Proteins | Proton-detected ssNMR with deuterated amino acids in a 72 kDa micro-crystalline protein. | Deuteration via amino acids provided spectral resolution comparable to perdeuteration, overcoming issues of incomplete amide back-exchange and enabling high-resolution analysis. | nih.govrsc.org |

| Spectral Simplification and Assignment | Fractional deuteration of a membrane-embedded ion channel. | High levels of deuteration at Hα and Hβ positions reduced spectral congestion, facilitating resonance assignments and the detection of medium- to long-range contacts. | nih.gov |

| Structural Analysis of Membrane Proteins | Comparison of ssNMR spectra from protonated and deuterated bacteriorhodopsin (a 7-TM protein). | 13C NMR line-widths were sufficiently narrow in deuterated samples for structural studies, and deuteration proved advantageous where low-power ¹H decoupling is required. | ox.ac.uk |

| Overcoming ¹H-¹H Homonuclear Decoupling Issues | Oriented sample ssNMR of perdeuterated peptides. | Perdeuteration can be exploited in experiments where efficient ¹H-¹H homonuclear decoupling is not feasible, allowing for the measurement of other critical interactions. | researchgate.netnih.gov |

Mechanistic and Isotopic Effects in Chemical and Biological Systems

Elucidation of Kinetic Isotope Effects (KIE) in Enzymatic Reaction Mechanisms

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. Measuring the KIE is a highly sensitive method for determining the rate-limiting step of a reaction and for elucidating the structure of the transition state, particularly in enzyme-catalyzed reactions. umich.edu When a C-H bond is broken in the rate-determining step, substituting hydrogen with deuterium (B1214612) typically slows the reaction down, a phenomenon known as a primary KIE.

Deuterium-labeled amino acids are instrumental in these studies. mdpi.com For instance, in adenosylcobalamin (AdoCbl)-dependent enzymes, which catalyze complex isomerization reactions, KIE measurements are crucial for understanding the hydrogen atom transfer steps. nih.gov In the case of glutamate (B1630785) mutase, an intramolecular competition experiment was used to measure the intrinsic deuterium KIE for hydrogen transfer from the substrate to the coenzyme, a key step in the catalytic mechanism. umich.edu By using a substrate specifically monodeuterated in the methyl group, researchers could directly measure the preference of the 5'-deoxyadenosyl radical for abstracting a protium (B1232500) versus a deuterium atom from the same molecule. umich.edu The study revealed an intrinsic KIE of 4.1, providing critical insights into the transition state of this enzymatic reaction. umich.edu

Similar principles are applied to enzymes that metabolize leucine (B10760876). The catabolism of leucine involves an oxidative decarboxylation step catalyzed by the branched-chain α-keto acid dehydrogenase complex. Using a substrate like L-Leucine deuterated at the methyl position allows researchers to probe whether C-H bond cleavage at this position is involved in any rate-limiting steps of leucine metabolism or related enzymatic transformations.

Table 1: Representative Kinetic Isotope Effects in Enzymatic Reactions

| Enzyme System | Deuterated Substrate | Measured KIE (kH/kD) | Implication |

|---|---|---|---|

| Glutamate Mutase | (2S,3S)-3-methylaspartate-d1 | 4.1 ± 0.2 | C-H bond cleavage is a key part of the rate-limiting step. umich.edu |

| Methylmalonyl-CoA Mutase | Deuterated methylmalonyl-CoA | >10 | Suggests significant quantum tunneling in the H-transfer step. |

Influence of Deuteration on Molecular Stability and Conformational Preferences

The replacement of hydrogen with deuterium can influence the stability and conformational landscape of biomolecules, including proteins into which deuterated leucine is incorporated. Deuteration of nonexchangeable aliphatic and aromatic side chains, as in L-Leucine-d3, has been shown to have a destabilizing effect on some proteins. nih.gov This destabilization can be observed through techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) and differential scanning calorimetry (DSC), which show that deuterated proteins may unfold at lower temperatures than their protonated counterparts. nih.gov

The physical basis for this effect lies in the subtle changes to van der Waals interactions and molecular polarizability. The C-D bond is slightly shorter and less polarizable than the C-H bond. These alterations, when accumulated over many residues in a protein, can impact the delicate balance of forces that govern protein folding and stability. For example, studies on the protein domains GB3 and HP36 showed that deuteration of side chains can reduce the slow time-scale correlated motions, particularly those involving side-chain dynamics. nih.gov

Furthermore, deuteration can affect the conformational preferences of amino acid residues. nih.gov The slightly smaller steric demand of a C-D bond compared to a C-H bond can alter the rotational barriers around single bonds, potentially shifting the equilibrium between different rotameric states of the leucine side chain. While these effects are minor for a single residue, they can have cumulative consequences for protein structure and dynamics, which can be studied using techniques like NMR spectroscopy. nih.gov

Table 2: Effects of Nonexchangeable Deuteration on Protein Properties

| Protein | Experimental Technique | Observed Effect | Reference |

|---|---|---|---|

| HP36 | RP-HPLC, DSC | Reduction of protein stability | nih.gov |

| GB3 | Solution NMR | Reduction in slow (μs‐ms) time-scale correlated motions of side chains | nih.gov |

| Phycocyanin | Not Specified | Destabilization | nih.gov |

Probing Biosynthetic Pathways and Reaction Mechanisms

Isotopically labeled compounds are invaluable tracers for mapping metabolic and biosynthetic pathways. mdpi.com By introducing a deuterated precursor like L-Leucine-d3 into a biological system, researchers can follow the deuterium label as it is incorporated into various downstream metabolites. This allows for the unambiguous elucidation of complex biochemical transformations. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical tools used to detect and quantify the presence of the deuterium label in different molecules. mdpi.com

The biosynthesis of leucine itself has been studied using isotope-labeled precursors. researchgate.net The pathway proceeds from pyruvate (B1213749) through a series of enzymatic steps involving key intermediates like α-ketoisovalerate and α-isopropylmalate. researchgate.netnih.gov Feeding an organism a specifically deuterated substrate and analyzing the isotopic labeling pattern in the synthesized leucine can confirm the stereochemistry and mechanism of the enzymes involved, such as isopropylmalate isomerase and β-isopropylmalate dehydrogenase. researchgate.netnih.gov

This technique, often referred to as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) when used in proteomics, has broad applications. longdom.orglongdom.org For example, deuterated leucine (Leu-d3) is widely used to quantify differences in protein expression between two cell populations. longdom.org One population is grown in a medium with normal leucine, and the other with Leu-d3. When the proteomes are combined and analyzed by mass spectrometry, the relative signal intensities of the peptide pairs (differing by 3 Da for each leucine residue) provide precise quantification of protein abundance changes. longdom.org This method is also extended to study protein-protein interactions, differentiating specific binding partners from non-specific contaminants. longdom.org

Analysis of Non-Covalent Isotope Effects in Molecular Recognition Phenomena

Beyond influencing reaction rates and stability, deuterium substitution can also affect non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. nih.govnih.gov These non-covalent isotope effects (NCIEs) can be exploited to study molecular recognition events, like the binding of a ligand to a protein receptor. beilstein-journals.org

The physical basis for NCIEs stems from the fact that C-D bonds are shorter and less polarizable than C-H bonds. This can alter the strength of van der Waals contacts; deuterated compounds are often described as being slightly "smaller" and having weaker dispersion forces than their hydrogenated counterparts. nih.gov Consequently, the binding affinity of a deuterated ligand to a receptor may differ from that of the unlabeled ligand.

This phenomenon has been observed in various systems. For example, studies on the binding of caffeine (B1668208) and its deuterated isotopomers to human serum albumin showed significant isotope effects on the binding parameters. nih.gov In the context of amino acids, the recognition of isomeric protonated amino acid esters by synthetic crown ether receptors was evaluated using mass spectrometry, revealing the occurrence of significant non-covalent isotope effects. beilstein-journals.org These effects provided information on the relative spatial orientation of the substrates within the host's binding cavity, demonstrating that even subtle changes due to deuteration can be used to probe the geometry of molecular complexes. beilstein-journals.org

Research Perspectives and Future Directions

Advancements in Stereoselective Deuterated Amino Acid Synthesis Technologies

The utility of deuterated amino acids like L-Leucine-d3 is fundamentally dependent on the ability to synthesize them with high purity, specific isotopic placement (regioselectivity), and correct three-dimensional orientation (stereoselectivity). Historically, achieving this has been a significant challenge, often requiring multi-step, costly procedures. mdpi.com However, recent technological advancements are revolutionizing the synthesis of these critical research compounds.

One of the most promising frontiers is biocatalysis , which uses enzymes to perform chemical transformations. Pyridoxal 5'-phosphate (PLP)-dependent enzymes, for instance, can be repurposed to catalyze the exchange of hydrogen for deuterium (B1214612) at specific positions on an amino acid's structure. nih.gov These enzymatic methods offer exceptional selectivity under mild, environmentally friendly conditions, often eliminating the need for complex protecting groups that are common in traditional chemical synthesis. nih.gov Researchers have demonstrated that dual-protein enzyme systems can even achieve selective deuteration at the Cβ position, a particularly challenging feat. nih.gov

Another innovative approach is organophotoredox catalysis . This method uses light and an organic catalyst to initiate a radical-based reaction, allowing for the versatile and highly selective incorporation of deuterium. This technique is particularly valuable for creating a diverse range of enantioenriched (a single stereoisomer) α-deuterated α-amino acids.

The table below summarizes and compares some of the advanced methods for synthesizing stereoselective deuterated amino acids.

| Synthesis Technology | Key Features | Selectivity | Advantages |

| Biocatalysis | Utilizes enzymes (e.g., PLP-dependent enzymes) in D₂O. nih.gov | High site- and stereoselectivity. nih.gov | Mild reaction conditions, environmentally friendly, eliminates need for protecting groups. nih.gov |

| Organophotoredox Catalysis | Light-mediated radical reaction with an organic catalyst. | High diastereo-, chemo-, and regioselectivity. | Versatile for diverse amino acids, can install sterically demanding side chains. |

| Metal-Catalyzed H/D Exchange | Employs transition metals (e.g., Palladium) to facilitate deuterium exchange. | Site-selective (e.g., β-deuteration). | Efficient for specific labeling patterns that are otherwise difficult to achieve. |

These advancements are making stereoselectively deuterated amino acids more accessible, paving the way for more sophisticated and precise biological studies. mdpi.com

Integration of L-Leucine-d3-N-t-BOC H2O (methyl-d3) in Multi-Omics Research Methodologies

Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, aim to provide a holistic view of biological systems. nih.gov Stable isotope tracers like L-Leucine-d3 are central to this endeavor, particularly in proteomics and metabolomics. medchemexpress.comscispace.com

In proteomics , the study of proteins, deuterated leucine (B10760876) is a cornerstone of the SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) method. longdom.org In a typical SILAC experiment, one population of cells is grown in a medium containing normal L-leucine, while another is grown in a medium containing L-Leucine-d3. longdom.org When the proteins from both cell populations are combined and analyzed by mass spectrometry, each leucine-containing peptide appears as a pair of peaks with a distinct mass difference. longdom.orglongdom.org The ratio of the intensities of these peaks provides a highly accurate quantification of the relative abundance of that protein between the two samples. longdom.org This technique is powerful for studying changes in protein expression in response to stimuli or in disease states. longdom.org The use of deuterated leucine (Leu-d3) is particularly advantageous as it is an essential amino acid and is abundant in proteins, ensuring that a large portion of the proteome can be quantified. longdom.org

In metabolomics , which focuses on small molecules (metabolites), L-Leucine-d3 serves as a tracer to map metabolic flux —the rate of turnover of molecules through a metabolic pathway. creative-proteomics.com By introducing the labeled leucine into a system, researchers can track the deuterium label as it is incorporated into various downstream metabolites. mdpi.com This allows for the quantitative measurement of pathway activity, identifying metabolic bottlenecks or shifts in nutrient utilization under different conditions. nih.gov This approach, known as metabolic flux analysis (MFA), is critical for understanding the metabolic reprogramming that occurs in diseases like cancer. mdpi.comspringernature.com

The table below highlights the role of L-Leucine-d3 in different omics fields.

| Omics Field | Application of L-Leucine-d3 | Information Gained |

| Proteomics | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture). longdom.org | Quantitative comparison of protein abundance and turnover rates between different cellular states. longdom.orgnih.gov |

| Metabolomics | Metabolic Flux Analysis (MFA) Tracer. creative-proteomics.com | Quantification of the rates of metabolic pathways involving leucine and its downstream products. creative-proteomics.comnih.gov |

| Multi-Omics Integration | Correlating changes in protein levels with metabolic pathway activity. nih.gov | A systems-level understanding of how cellular regulation connects the proteome and the metabolome. nih.govnih.gov |

Exploration of Novel Applications in Biophysical and Systems Biology Studies

The unique physical properties of deuterium open up new avenues for biophysical and systems-level investigations. Techniques that are highly sensitive to the difference between hydrogen and deuterium can leverage compounds like L-Leucine-d3 to probe the structure and dynamics of biomolecules. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structures of proteins in solution. mdpi.com However, for larger proteins (>25 kDa), NMR spectra can become overcrowded and difficult to interpret due to signal overlap. peakproteins.com Selective deuteration dramatically simplifies these spectra by reducing the number of proton signals and sharpening the remaining ones, which enhances the quality of the data. mdpi.compeakproteins.com Incorporating L-Leucine-d3 into a protein allows researchers to focus on specific regions, providing clearer insights into protein structure, dynamics, and interactions with other molecules, such as potential drug candidates. nih.govpeakproteins.com

Neutron scattering is another technique that benefits immensely from deuteration. nih.gov Hydrogen and deuterium scatter neutrons very differently. jst.go.jp This difference can be exploited in a method called contrast matching. nih.gov By selectively deuterating specific components within a large biomolecular complex (e.g., one protein subunit), researchers can use neutron scattering to essentially make other components "invisible," allowing them to visualize the structure and arrangement of the deuterated part. nih.govjst.go.jp This is invaluable for studying large, multi-protein machinery within the cell. ansto.gov.au

Development of Computational Models for Isotope Data Integration in Metabolic Networks

The data generated from isotope tracing experiments are complex and voluminous. Extracting meaningful biological information, such as precise metabolic flux rates, requires sophisticated computational and mathematical models. nih.gov These models serve as the bridge between raw analytical data and a quantitative understanding of metabolic networks. wikipedia.org

Metabolic Flux Analysis (MFA) and Flux Balance Analysis (FBA) are two major computational frameworks used to interpret stable isotope tracing data. mdpi.com These models are built upon the known stoichiometry of metabolic reactions within an organism. wikipedia.org When experimental data on isotope labeling patterns from tracers like L-Leucine-d3 are fed into these models, they can calculate the most likely set of fluxes through the entire network that would produce the observed labeling patterns. mdpi.com

The development of advanced software packages has been crucial for this field. Platforms like INCA (Isotopomer Network Compartmental Analysis) and FreeFlux are designed to handle the complexity of both steady-state and non-stationary (dynamic) isotope labeling experiments. nih.govnrel.govvueinnovations.com These tools automate the generation of balance equations and the complex calculations required for flux estimation. nih.govnrel.gov

Future directions in this area include the development of machine learning frameworks, such as ML-Flux, which aim to make flux quantification faster, more scalable, and more accessible. energy.gov These next-generation models will be essential for integrating multi-isotope tracing data and for analyzing dynamic changes in metabolism in complex biological systems, ultimately providing a deeper and more comprehensive picture of cellular function. energy.govyoutube.com

Q & A

Basic Research Questions

Q. How does the isotopic purity (99 atom% D) of L-Leucine-d3-N-t-BOC H₂O (methyl-d3) influence its application in metabolic tracing studies?

- Methodological Answer : The high isotopic purity (99 atom% D) ensures minimal background interference in mass spectrometry (MS) or nuclear magnetic resonance (NMR) analyses. For MS, use high-resolution instruments (e.g., LC-HRMS) to distinguish isotopic peaks, and validate purity via deuterium incorporation ratios. In metabolic studies, this minimizes false signals from natural abundance isotopes, enhancing tracer accuracy. Cross-reference results with unlabeled controls to confirm specificity .

Q. What are the recommended storage conditions for L-Leucine-d3-N-t-BOC H₂O (methyl-d3) to ensure stability?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis of the t-BOC protecting group and deuterium exchange. Pre-cool solvents (e.g., anhydrous DMF) before dissolving the compound for in vitro assays. Regularly validate stability using ¹H NMR to monitor deuterium retention and check for decomposition products like free leucine .

Q. Which analytical techniques are most suitable for confirming the deuteration pattern in L-Leucine-d3-N-t-BOC H₂O (methyl-d3)?

- Methodological Answer :

- NMR : Use ²H NMR to directly detect deuterium positions and ¹H NMR to assess residual protium. Compare spectra with non-deuterated analogs.

- Mass Spectrometry : Employ high-resolution LC-MS to verify molecular ion clusters (e.g., [M+H]⁺ at m/z 252.32) and isotopic distribution patterns.

- Isotopic Ratio Analysis : Quantify deuterium content via elemental analysis coupled with isotope-ratio mass spectrometry (IRMS) .

Advanced Research Questions

Q. How can researchers validate the positional integrity of deuterium labels in L-Leucine-d3-N-t-BOC H₂O (methyl-d3) during prolonged in vitro assays?

- Methodological Answer :

- Step 1 : Conduct time-course experiments using LC-MS to track deuterium loss in specific positions (e.g., methyl-d3 groups).

- Step 2 : Use stable isotope tracing media (e.g., deuterium-free buffers) to isolate label loss caused by experimental conditions vs. inherent instability.

- Step 3 : Apply tandem MS/MS to fragment the molecule and assign deuterium locations. Compare fragmentation patterns with synthetic standards .

Q. What strategies mitigate isotopic interference when using L-Leucine-d3-N-t-BOC H₂O (methyl-d3) in multi-isotope tracing experiments?

- Methodological Answer :

- Experimental Design : Pair with ¹³C- or ¹⁵N-labeled tracers to avoid spectral overlap. Use orthogonal detection methods (e.g., NMR for deuterium, MS for ¹³C).

- Data Analysis : Apply computational deconvolution tools (e.g., IsoCor) to correct for natural isotopic abundance and cross-talk between channels. Validate with spike-in controls of known isotopic composition .

Q. How to optimize solid-phase peptide synthesis (SPPS) protocols for incorporating L-Leucine-d3-N-t-BOC H₂O (methyl-d3) while minimizing deuterium exchange?

- Methodological Answer :

- Coupling Conditions : Use low-temperature (4°C) coupling with HOBt/DIC activation to reduce side reactions.

- Deprotection : Employ mild acidic conditions (e.g., 30% TFA in DCM) to preserve the t-BOC group and deuterium labels.

- Purification : Apply reverse-phase HPLC with deuterium-stable solvents (e.g., deuterated acetonitrile) and characterize products via MALDI-TOF MS .

Q. What methodological approaches resolve discrepancies in deuterium retention data across cell culture media?

- Methodological Answer :

- Media Optimization : Pre-equilibrate media with deuterium oxide (D₂O) to reduce isotopic dilution. Avoid media components with high proton exchange rates (e.g., serum albumin).

- Control Experiments : Run parallel assays in protonated vs. deuterated media to isolate media-specific effects.

- Statistical Validation : Use ANOVA to assess inter-media variability and apply correction factors based on internal standards .

Data Contradiction Analysis

Q. How to address inconsistent metabolic flux results when using L-Leucine-d3-N-t-BOC H₂O (methyl-d3) in different cell lines?

- Methodological Answer :

- Hypothesis Testing : Evaluate cell-specific factors (e.g., transporter expression, enzyme kinetics) via qPCR or Western blot.

- Tracer Dilution Analysis : Measure intracellular leucine pools using GC-MS to account for variations in pool sizes.

- Modeling : Apply kinetic flux models (e.g., INCA) to reconcile discrepancies and identify rate-limiting steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.